6-Chloro-2-Naphthylsulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

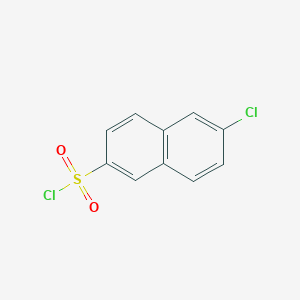

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFIYGSJZIICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442839 | |

| Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-63-9 | |

| Record name | 6-Chloro-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-Naphthylsulfonyl Chloride is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure, featuring a naphthalene core with both a reactive sulfonyl chloride and a chloro substituent, allows for its incorporation into a diverse range of complex molecules. This technical guide provides an in-depth overview of its chemical properties, primary research applications, detailed experimental protocols, and relevant biological pathway interactions, serving as a comprehensive resource for professionals in chemical research and drug development. The primary application of this compound lies in its use as a building block for the synthesis of sulfonamides and as a precursor in the development of targeted therapeutics, notably β3-adrenergic receptor antagonists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 6-chloronaphthalene-2-sulfonyl chloride |

| CAS Number | 102153-63-9 |

| Molecular Formula | C₁₀H₆Cl₂O₂S |

| Molecular Weight | 261.12 g/mol |

| Appearance | Solid |

| SMILES string | Clc1ccc2cc(ccc2c1)S(Cl)(=O)=O |

| InChI key | IYFIYGSJZIICOZ-UHFFFAOYSA-N |

Core Research Applications

Synthesis of Sulfonamides

The most prevalent application of this compound in research is in the synthesis of N-substituted sulfonamides. The highly reactive sulfonyl chloride group readily undergoes nucleophilic attack by primary and secondary amines to form a stable sulfonamide linkage. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.

A general workflow for the synthesis of sulfonamides using this compound is depicted below.

An In-depth Technical Guide to 6-Chloro-2-Naphthylsulfonyl Chloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 6-Chloro-2-Naphthylsulfonyl Chloride. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other derivatives with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, synthesis, and reactivity. It also explores its potential, though not yet fully established, role in the development of modulators for biological targets such as the β-3 adrenergic receptor. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

Chemical Properties and Structure

This compound is a sulfonyl chloride derivative of naphthalene, characterized by the presence of a chlorine atom on the naphthalene ring.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is generally insoluble in water but soluble in several organic solvents.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [2] |

| Molecular Weight | 261.12 g/mol | [2] |

| CAS Number | 102153-63-9 | [3] |

| Appearance | White to off-white or gray to brownish-yellow crystalline powder | [3] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 402.9 ± 20.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide, and dichloromethane. | [3] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [4] |

Structural Information

The structure of this compound consists of a naphthalene ring system substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 6-position with a chlorine atom.

Molecular Structure:

References

6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide for Researchers

CAS Number: 102153-63-9

This technical guide provides an in-depth overview of 6-Chloro-2-Naphthylsulfonyl Chloride, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates relevant chemical and biological pathways.

Core Compound Data

This compound is a versatile sulfonyl chloride derivative of naphthalene. Its chemical structure, featuring a reactive sulfonyl chloride group on a chlorinated naphthalene scaffold, makes it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1][2][3] |

| Molecular Weight | 261.12 g/mol | [1][2][3] |

| Appearance | White to off-white or slightly yellow solid/powder | [1][2] |

| Melting Point | 108 °C | [1][4] |

| Boiling Point | 402.9 ± 20.0 °C (Predicted) | [1][4] |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in N,N-Dimethylformamide, methanol, chloroform, and dichloromethane; Sparingly soluble in glacial acetic acid; Practically insoluble in water. | [1][4] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1][2] |

Identification and Chemical Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 102153-63-9 | [1][2][3] |

| InChI | InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | [1][2] |

| InChI Key | IYFIYGSJZIICOZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C=C1Cl | [2] |

| PubChem CID | 10635129 | [2] |

| DSSTox ID | DTXSID90442839 | [4] |

Applications in Research and Drug Discovery

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its applications span various fields:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of pharmacologically active compounds. Notably, it is a building block for the preparation of β-3 adrenergic receptor modulators, which are investigated for the treatment of conditions like heart failure.[5]

-

Dye and Fluorescent Probe Synthesis: The naphthalene core of this molecule provides inherent fluorescent properties, making it a suitable starting material for the development of fluorescent dyes and probes.[1] These probes can be used for various bio-imaging and analytical applications.

-

Organic Synthesis: The reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, particularly with amines to form stable sulfonamides.[1] This reactivity makes it a versatile reagent in multi-step organic syntheses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A detailed, multi-step synthesis protocol has been described, starting from 2-amino-6-chloronaphthalene. The process involves diazotization, followed by a copper-catalyzed reaction and subsequent treatment with phosphorus pentachloride (PCl₅).

Materials:

-

2-amino-6-chloronaphthalene

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Potassium hydroxide (KOH)

-

Phosphorus pentachloride (PCl₅)

-

Chloroform (CHCl₃)

-

Hexane

-

Silica Gel for chromatography

Procedure:

-

Diazotization: A suspension of 2-amino-6-chloronaphthalene in water is treated with Na₂CO₃ and refluxed to obtain a clear solution. After cooling in an ice bath to form a fine precipitate, HCl is added, followed by the dropwise addition of an aqueous NaNO₂ solution at 0-5°C. The mixture is stirred for 1 hour, and the resulting light orange precipitate (diazonium salt) is collected by filtration.

-

Sandmeyer-type Reaction: The diazonium salt is added to a cooled mixture of CuCl in 28% HCl. The resulting mixture is stirred at room temperature for 1 hour and then heated to 60°C for 30 minutes. The reaction is cooled, and the pH is adjusted to 1-2 with a 50% KOH solution.

-

Work-up and Chlorosulfonylation: The precipitate is collected and suspended in hot water, then alkalized with 50% KOH. The insoluble material is collected, filtered, and dried. This solid is then heated with PCl₅ to 100-110°C for 4 hours. After cooling, ice is added, and the precipitate is collected.

-

Purification: The crude product is purified by silica gel chromatography using a chloroform/hexane (1/3) eluent to yield this compound as a light brown powder.

General Protocol for Sulfonamide Synthesis

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction for its use as a synthetic intermediate.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

-

Addition of Base: Add the base to the amine solution and stir.

-

Addition of Sulfonyl Chloride: Dissolve this compound in the anhydrous solvent and add it dropwise to the stirring amine/base mixture at room temperature or cooled in an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can be further purified by recrystallization or column chromatography.

Visualizations: Workflows and Pathways

Synthesis of a Sulfonamide Derivative

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from this compound and a primary amine.

Caption: General synthesis workflow for sulfonamides.

Downstream Biological Target: β3-Adrenergic Receptor Signaling

While this compound is not known to directly interact with biological pathways, it is a key intermediate in the synthesis of β3-adrenergic receptor antagonists.[5] The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. An antagonist would block this pathway.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

Synthesis of 6-Chloro-2-Naphthylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 6-Chloro-2-Naphthylsulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations.

Core Synthesis Pathway: From 6-Amino-2-naphthalenesulfonic Acid

The most robust and well-documented synthesis of this compound proceeds through a multi-step process starting from 6-Amino-2-naphthalenesulfonic acid, commonly known as Bronner's acid. This pathway involves a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent conversion of the sulfonic acid group to the desired sulfonyl chloride.

Diagram of the Core Synthesis Pathway

Caption: Core synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Step 1: Diazotization of 6-Amino-2-naphthalenesulfonic acid

Objective: To convert the amino group of 6-Amino-2-naphthalenesulfonic acid into a diazonium salt.

Experimental Workflow:

Caption: Experimental workflow for the diazotization of 6-Amino-2-naphthalenesulfonic acid.

Methodology:

-

A suspension of 6-Amino-2-naphthalenesulfonic acid in water is prepared in a reaction vessel.

-

The mixture is cooled to 0-5 °C using an ice bath.

-

Concentrated hydrochloric acid is slowly added to the cooled suspension.

-

A solution of sodium nitrite in water is then added dropwise, maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred for approximately one hour at this temperature.

-

The resulting precipitate, the diazonium salt, is collected by filtration.

Step 2: Sandmeyer Reaction to form 6-Chloro-2-naphthalenesulfonic acid

Objective: To replace the diazonium group with a chlorine atom.

Methodology:

-

A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled in an ice bath.

-

The filtered diazonium salt from Step 1 is added portion-wise to the cold CuCl solution.

-

The reaction mixture is stirred at room temperature for one hour and then heated to 60 °C for 30 minutes.

-

After cooling, the pH is adjusted to 1-2.

-

The resulting precipitate of 6-Chloro-2-naphthalenesulfonic acid is collected by filtration.[1]

Step 3: Chlorination of 6-Chloro-2-naphthalenesulfonic acid

Objective: To convert the sulfonic acid to a sulfonyl chloride.

Methodology:

-

The dried 6-Chloro-2-naphthalenesulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

The mixture is heated to facilitate the reaction.

-

Upon completion, the reaction mixture is cooled, and ice is carefully added to quench the excess chlorinating agent.

-

The solid product, this compound, is collected by filtration and purified, typically by silica gel chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | ||

| 6-Amino-2-naphthalenesulfonic acid (MW) | 223.25 g/mol | |

| Final Product | ||

| This compound (MW) | 261.12 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow solid | [2] |

| Melting Point | Approximately 180-183 °C | [2] |

| Solubility | Soluble in chloroform, DMF, dichloromethane; insoluble in water | [2] |

Alternative Synthesis Pathways

While the pathway from 6-Amino-2-naphthalenesulfonic acid is the most detailed in the literature, other potential routes exist, though they are less well-documented with specific experimental protocols.

-

Chlorosulfonation of 2-Chloronaphthalene: This approach would involve the direct introduction of a chlorosulfonyl group onto the 2-chloronaphthalene backbone. While the synthesis of 2-chloronaphthalene via the chlorination of naphthalene is known, a detailed protocol for the subsequent chlorosulfonation to yield the desired product is not well-established.[4]

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques. While specific spectral data is not abundant in the searched literature, typical expected signals are as follows:

-

¹H NMR: Aromatic protons would appear in the range of 7.5-8.6 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the range of 120-140 ppm.

-

IR Spectroscopy: Characteristic peaks for the sulfonyl chloride group (S=O stretching) would be observed around 1375 and 1175 cm⁻¹.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process beginning with 6-Amino-2-naphthalenesulfonic acid. This pathway, involving diazotization and a Sandmeyer reaction, is well-precedented. Alternative routes, while plausible, require further investigation to establish detailed and optimized experimental protocols. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

Solubility Profile of 6-Chloro-2-Naphthylsulfonyl Chloride in Methanol and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Chloro-2-Naphthylsulfonyl Chloride in two common organic solvents: methanol and N,N-Dimethylformamide (DMF). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for its determination, and a discussion on potential reactivity that may influence solubility measurements.

Core Topic: Solubility of this compound

This compound (CAS No. 102153-63-9) is a sulfonyl chloride compound featuring a naphthalene backbone. It serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Understanding its solubility is paramount for designing reaction conditions, purification procedures, and formulation strategies.

Data Presentation: Qualitative Solubility

| Solvent | Qualitative Solubility | Notes |

| Methanol | Soluble (with potential reactivity) | Sulfonyl chlorides can react with alcohols like methanol (solvolysis) to form methyl sulfonates. This reaction is influenced by temperature and the presence of any catalysts or bases. Therefore, solubility measurements may be affected by the rate of this reaction. |

| N,N-Dimethylformamide (DMF) | Soluble[1] | DMF is a polar aprotic solvent and is generally a good solvent for sulfonyl chlorides without the issue of solvolysis seen with alcohols. |

| Water | Insoluble[1] | As is typical for many sulfonyl chlorides, this compound is reported to be almost insoluble in water. |

Experimental Protocols: Determining Thermodynamic Solubility

For researchers requiring precise solubility data, the following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound. This protocol is based on the widely accepted shake-flask method[2][3][4].

Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility[2]. It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that the solution reaches saturation.

Materials and Equipment:

-

This compound (solid)

-

Methanol (analytical grade)

-

N,N-Dimethylformamide (DMF, analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (methanol or DMF). The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[3]. For methanol, a shorter equilibration time might be necessary to minimize solvolysis. It is advisable to run a time-course experiment to determine when equilibrium is reached without significant degradation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter.

-

-

Analysis:

-

Quantitatively dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

For HPLC: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape.

-

For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

-

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of known concentrations and measure their response (e.g., peak area for HPLC, absorbance for UV-Vis) to construct a calibration curve.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

An In-depth Technical Guide on the Stability and Storage of 6-Chloro-2-Naphthylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-2-Naphthylsulfonyl Chloride (CAS No. 102153-63-9). Due to its reactive nature, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that could impact research and development outcomes. This document synthesizes available data to guide users in maintaining the quality of this important chemical intermediate.

Chemical Properties and Intrinsic Stability

This compound is a solid organic compound that is relatively stable when stored under optimal conditions. However, its sulfonyl chloride functional group makes it susceptible to degradation through several pathways, primarily hydrolysis, photodecomposition, and thermal decomposition.

Key Stability Concerns:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and is hygroscopic. It reacts violently with water, leading to the liberation of toxic gases.[1] This hydrolysis reaction is a primary degradation pathway.

-

Light Sensitivity: Decomposition can occur under exposure to light.[2]

-

Thermal Instability: Thermal decomposition can lead to the release of irritating and hazardous gases and vapors.[1]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. |

| Container | Tightly closed, sealed containers | To protect from moisture and air. |

| Environment | Dry, cool, and well-ventilated area | To prevent moisture ingress and allow for safe storage. |

| Light Exposure | Protect from light | To prevent photodecomposition.[2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, amines | To avoid hazardous reactions. |

| Storage Area | Designated corrosives area | Due to its corrosive nature upon contact with moisture. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. Other potential degradation pathways include photolytic cleavage and thermal breakdown.

Caption: Factors leading to the degradation of this compound.

Proposed Experimental Protocols for Stability Testing

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile).

-

Reaction Initiation: Add a small aliquot of the stock solution to a buffered aqueous solution at a controlled temperature (e.g., 25°C). The final concentration of the organic solvent should be low to minimize its effect on the reaction.

-

Sample Analysis: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase). Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant of hydrolysis from the slope of the line (for a pseudo-first-order reaction).

Photostability Testing

Objective: To evaluate the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in an inert solvent and place them in transparent containers (e.g., quartz cuvettes). Prepare control samples in light-resistant containers.

-

Light Exposure: Expose the samples to a controlled light source that mimics a specific lighting condition (e.g., ICH-compliant photostability chamber with a defined light intensity).

-

Analysis: At specified time points, analyze both the exposed and control samples by HPLC to determine the percentage of degradation.

-

Characterization of Degradants: If significant degradation is observed, use techniques like LC-MS to identify the photolytic degradation products.

Thermal Stability Evaluation

Objective: To assess the thermal stability of solid this compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of the compound in the TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Heat a sample in a sealed pan to detect thermal events such as melting and decomposition.

-

This can provide information on the temperature at which decomposition begins and whether it is an exothermic or endothermic process.

-

Caption: General workflow for assessing the stability of this compound.

Handling and Safety Precautions

Given its reactivity and hazardous decomposition products, strict adherence to safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, avoid contact with water. Sweep up the solid material and place it in a suitable container for disposal.

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires. Avoid using water, as it will react with the compound.[1]

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are its sensitivity to moisture, light, and heat. By adhering to the recommended storage conditions of refrigeration in a dry, dark, and inert environment, users can minimize degradation. For critical applications, it is advisable to perform stability testing using the outlined methodologies to ensure the material's quality and suitability for its intended use.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-Naphthylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 6-Chloro-2-Naphthylsulfonyl Chloride (CAS No. 102153-63-9). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical intermediate safely and effectively in a laboratory setting.

Chemical Identification and Properties

This compound is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, including those with pharmaceutical applications.[1][2] It is a solid, often appearing as a white to off-white or light brown powder.[1]

| Property | Value |

| CAS Number | 102153-63-9[3] |

| Molecular Formula | C₁₀H₆Cl₂O₂S[3] |

| Molecular Weight | 261.12 g/mol [3] |

| Appearance | Solid, white to off-white or light brown powder[1] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon)[4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following safety precautions is mandatory to minimize risk.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| May be harmful if swallowed | No data available |

| May cause respiratory irritation | No data available |

Note: While specific data for acute toxicity and respiratory irritation is not consistently available, the corrosive nature of the compound suggests these are potential hazards.

Hazard and Precautionary Statements

| Code | Statement |

| H314 | Causes severe skin burns and eye damage. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5][6] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][7] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][7] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[5][7] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[7] |

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][5] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintaining the stability of the compound and ensuring personnel safety.

Handling Workflow

Caption: Workflow for Safe Handling of this compound.

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from water or moist air.[1] The recommended storage temperature is 2-8°C under an inert gas like argon.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1] Reacts violently with water.[1]

Experimental Protocol: Synthesis of this compound

The following is a cited experimental protocol for the synthesis of this compound. This process involves hazardous materials and should only be performed by trained professionals in a controlled laboratory environment.

Synthesis Workflow Diagram

Caption: Experimental Workflow for the Synthesis of this compound.

Methodology

-

Diazotization: A suspension of the starting material (Compound 3, 44.6g) in water is treated with Na₂CO₃ and refluxed to form a clear solution. After cooling, HCl is added, followed by the dropwise addition of a NaNO₂ solution at 0-5°C. The resulting diazonium salt precipitate is collected by filtration.[8]

-

Sandmeyer Reaction: The filtered diazonium salt is added to a cooled mixture of CuCl in HCl. The mixture is stirred at room temperature and then heated to 60°C.[8]

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 1-2 with KOH. The precipitate is collected, suspended in hot water, and alkalized with KOH. The insoluble material is collected by filtration.[8]

-

Chlorosulfonation: The isolated solid is heated with PCl₅ to 100-110°C for 4 hours.[8]

-

Purification: After cooling and quenching with ice, the precipitate is collected and purified by silica gel chromatography using a chloroform/hexane solvent system to yield this compound.[8]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate the ground water system.[1]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not expose the spill to water.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a water jet.[9] The substance reacts violently with water.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas, carbon monoxide, carbon dioxide, and sulfur oxides.[1][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][10]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure that a thorough risk assessment is conducted for any new experimental procedures involving this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, CasNo.102153-63-9 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 102153-63-9|6-Chloro-2-naphthylsulfonylchloride|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. molcore.com [molcore.com]

An In-Depth Technical Guide to the Key Applications of Sulfonyl Chlorides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of sulfonyl chlorides in modern organic synthesis. These versatile reagents are instrumental in the construction of a wide array of functional groups and molecular scaffolds, finding extensive application in pharmaceuticals, agrochemicals, and materials science. This document details their primary applications, including the synthesis of sulfonamides, sulfonate esters, and sulfonyl hydrazides, their use as robust protecting groups, and their participation in key name reactions.

Synthesis of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base such as pyridine or triethylamine.[1]

Reaction Mechanism: Sulfonamide Formation

Caption: Mechanism of Sulfonamide Synthesis.

Quantitative Data for Sulfonamide Synthesis

The following table summarizes the yields of various sulfonamides synthesized from the reaction of sulfonyl chlorides with primary and secondary amines under different reaction conditions.

| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | - | 100 | [2] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | RT | 6 | 86 | [2] |

| Benzenesulfonyl chloride | Aniline | - | Diethyl ether | 0 | - | 85 | [2] |

| 2,4-Dichlorobenzenesulfonyl chloride | Morpholine | Pyridine (1.5) | DCM | 0 to RT | 6-18 | >90 | [1] |

| Cyclopropanesulfonyl chloride | Various heterocyclic amines | - | - | - | - | Good | [3] |

| Cyclopentanesulfonyl chloride | Various heterocyclic amines | - | - | - | - | Good | [3] |

| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | - | - | - | - | - | [3] |

Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide[2]

-

Dissolve aniline in tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Add benzenesulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an appropriate workup to isolate the product.

-

Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide (86% yield).

Synthesis of Sulfonate Esters

Sulfonate esters are valuable intermediates in organic synthesis, primarily due to the excellent leaving group ability of the sulfonate moiety. They are commonly prepared by the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base. The most frequently used sulfonyl chlorides for this purpose are methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride).

Reaction Mechanism: Sulfonate Ester Formation

Caption: Mechanism of Sulfonate Ester Synthesis.

Quantitative Data for Sulfonate Ester Synthesis

The following table presents the yields of various sulfonate esters from the reaction of sulfonyl chlorides with alcohols and phenols.

| Sulfonyl Chloride | Alcohol/Phenol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Phenol | Pyridine | DCM | 0 to RT | 12 | 92 | [4] |

| p-Toluenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 90 | [4] |

| 2-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 85 | [4] |

| 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 82 | [4] |

| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 64 | [4] |

| Mesitylenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | DCM | 0 to RT | 12 | 76 | [4] |

| p-Toluenesulfonyl chloride | 2-Chlorophenol | Pyridine | DCM | 0 to RT | 12 | 89 | [4] |

| p-Toluenesulfonyl chloride | 2-Nitrophenol | Pyridine | DCM | 0 to RT | 12 | 73 | [4] |

| Methanesulfonyl chloride | Various Alcohols | Triethylamine (1.5) | DCM | 0 | 4 | Good-Exc. | [5] |

Experimental Protocol: General Procedure for Mesylation of an Alcohol[5]

-

Prepare a solution of the alcohol in dry dichloromethane (DCM) (approximately 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Continue stirring at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.

Synthesis of Sulfonyl Hydrazides

Sulfonyl hydrazides are versatile building blocks in organic synthesis, serving as precursors to sulfonyl chlorides and as reagents in various transformations. They are typically synthesized by the reaction of a sulfonyl chloride with hydrazine.

Experimental Workflow: Synthesis of Sulfonyl Hydrazide

Caption: General workflow for sulfonyl hydrazide synthesis.

Sulfonyl Chlorides as Protecting Groups

The sulfonyl group is a robust protecting group for amines and, to a lesser extent, phenols. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine, rendering it stable to a wide range of reaction conditions. Tosyl (Ts) and nosyl (Ns) groups are commonly employed for this purpose.

The protection is achieved by reacting the amine with the corresponding sulfonyl chloride in the presence of a base. Deprotection of sulfonamides can be challenging but is often accomplished under reducing conditions (e.g., sodium in liquid ammonia, or samarium iodide) or, in the case of nosylamides, with a thiol and a base.

The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones upon treatment with a strong base. The reaction proceeds through a three-membered episulfone intermediate, which spontaneously extrudes sulfur dioxide to form the carbon-carbon double bond.[6][7] Sulfonyl chlorides are key precursors for the synthesis of the requisite α-halo sulfones.

Reaction Mechanism: Ramberg-Bäcklund Reaction

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Role in the Mitsunobu Reaction

While sulfonyl chlorides themselves are not direct partners in the classical Mitsunobu reaction, their derivatives, such as sulfonamides and sulfonyl hydrazones, can act as effective nucleophiles.[8][9][10][11][12] The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. By employing a sulfonamide as the nucleophile, a secondary amine can be obtained after deprotection.

This guide has highlighted the multifaceted applications of sulfonyl chlorides in organic synthesis. Their reactivity and versatility make them indispensable tools for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their chemistry is essential for researchers and scientists in these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cbijournal.com [cbijournal.com]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Derivatization of Primary Amines with 6-Chloro-2-Naphthylsulfonyl Chloride for Enhanced HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and biomedical research. However, many primary amine-containing compounds, such as amino acids, biogenic amines, and drug metabolites, lack a strong chromophore or fluorophore, which limits their sensitive detection by High-Performance Liquid Chromatography (HPLC) with conventional UV-Vis or fluorescence detectors. To address this limitation, pre-column derivatization with a suitable labeling reagent is a widely adopted strategy.

6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing reagent that reacts with primary amines to form stable, highly fluorescent sulfonamide derivatives. The naphthalene moiety provides a strong fluorophore, enabling sensitive detection in the low picomole to femtomole range. Furthermore, the derivatization increases the hydrophobicity of the analytes, leading to improved retention and separation on reversed-phase HPLC columns. This application note provides a detailed protocol for the derivatization of primary amines with this compound and their subsequent analysis by HPLC with fluorescence detection.

Principle and Reaction Mechanism

The derivatization of a primary amine with this compound is a nucleophilic substitution reaction. The reaction is conducted under alkaline conditions (pH 9-10) to ensure that the primary amino group is in its unprotonated, nucleophilic state. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl). The alkaline buffer is essential for neutralizing the HCl produced, thereby driving the reaction to completion.

Caption: Reaction of a primary amine with this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Primary amine standard or sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium carbonate

-

Sodium bicarbonate

-

Ammonium hydroxide

-

Hydrochloric acid

Equipment

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Analytical balance

-

Micropipettes

Preparation of Solutions

-

Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

-

Carbonate Buffer (100 mM, pH 9.5): Prepare a solution of 100 mM sodium carbonate and 100 mM sodium bicarbonate. Adjust the pH to 9.5 with 1 M HCl or 1 M NaOH.

-

Quenching Solution (10% Ammonium Hydroxide): Dilute 1 mL of concentrated ammonium hydroxide (28-30%) with 9 mL of water.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Derivatization Procedure

-

To 100 µL of the primary amine standard or sample solution in a microcentrifuge tube, add 200 µL of the 100 mM carbonate buffer (pH 9.5).

-

Add 100 µL of the 10 mg/mL this compound solution in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

Cool the mixture to room temperature.

-

Add 50 µL of the 10% ammonium hydroxide quenching solution to consume the excess derivatizing reagent.

-

Vortex for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

Caption: Experimental workflow for the derivatization of primary amines.

HPLC Analysis

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Fluorescence Detector:

-

Excitation Wavelength: 330 nm (representative)

-

Emission Wavelength: 460 nm (representative)

-

-

Column Temperature: 30°C

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Data Presentation

The following tables summarize representative quantitative data for the analysis of a model primary amine (e.g., glycine) after derivatization with this compound.

Table 1: Linearity and Range

| Analyte | Linear Range (µM) | Correlation Coefficient (r²) |

| Glycine Derivative | 0.1 - 100 | > 0.999 |

Table 2: Sensitivity

| Analyte | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Glycine Derivative | 0.05 | 0.1 |

Table 3: Precision

| Analyte | Concentration (µM) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| Glycine Derivative | 1 | < 2.0 | < 3.0 |

| 50 | < 1.5 | < 2.5 |

Conclusion

The pre-column derivatization of primary amines with this compound offers a robust, sensitive, and reliable method for their quantitative analysis by HPLC with fluorescence detection. The formation of stable and highly fluorescent sulfonamide derivatives enables low detection limits and provides excellent linearity over a wide concentration range. This method is well-suited for a variety of applications in pharmaceutical analysis, metabolomics, and other areas of biomedical research where the sensitive quantification of primary amines is required.

Application Notes and Protocols for HPLC-Fluorescence Detection using 6-Chloro-2-Naphthylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of a wide range of compounds. However, many analytes, particularly those lacking a native fluorophore, require a chemical derivatization step to be detected by this method. 6-Chloro-2-Naphthylsulfonyl Chloride is a derivatizing agent designed to react with primary and secondary amine functional groups to form highly fluorescent sulfonamide derivatives. This process significantly enhances the detection sensitivity, allowing for the quantification of low-level analytes in complex matrices such as biological fluids and pharmaceutical formulations.

The naphthalene moiety of the reagent provides the necessary chromophore and fluorophore for sensitive detection. The derivatization reaction is typically carried out pre-column and results in stable derivatives that can be readily separated by reversed-phase HPLC. These application notes provide a general framework and detailed protocols for the use of this compound in HPLC-fluorescence detection.

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic substitution reaction, where the amine nitrogen attacks the sulfonyl chloride group. This reaction proceeds under basic conditions, which facilitate the deprotonation of the amine, increasing its nucleophilicity. The resulting product is a stable, highly fluorescent N-substituted sulfonamide.

Applications

This derivatization reagent is suitable for the analysis of a variety of compounds containing primary or secondary amine groups, including:

-

Pharmaceuticals and their metabolites: Analysis of drugs like aminoglycoside antibiotics (e.g., tobramycin, neomycin) and other amine-containing active pharmaceutical ingredients.[1][2]

-

Biogenic amines: Quantification of neurotransmitters and other biologically active amines.

-

Amino acids: Analysis of amino acids in biological and food samples.

-

Environmental analysis: Detection of amine-containing pollutants.

Data Presentation

The following tables summarize representative quantitative data for the analysis of amine-containing compounds using a naphthalene-based sulfonyl chloride derivatizing agent. While specific performance may vary with this compound, this data provides an expected performance baseline.

Table 1: HPLC Method Parameters for Analysis of Derivatized Amines

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

| Fluorescence | Excitation: 290 nm |

| Detector | Emission: 360 nm |

Table 2: Performance Characteristics for the Quantification of Tobramycin using a Naphthalenesulfonyl Chloride Derivatization Method [1]

| Parameter | Result |

| Linearity Range | 0.5 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 98.5 - 101.2% |

| Precision (RSD%) | < 2.0% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Analyte of interest (e.g., Tobramycin)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other appropriate buffer components)

-

Sodium Bicarbonate or other suitable base

-

Sample Vials

-

Pipettes and general laboratory equipment

Protocol 1: Derivatization of Primary/Secondary Amines

This protocol describes a general procedure for the pre-column derivatization of a sample containing an amine analyte.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing the analyte in a suitable solvent (e.g., water or a buffer solution) to a known concentration.

-

If the sample is in a complex matrix, perform a sample clean-up procedure such as solid-phase extraction (SPE) or protein precipitation.

-

-

Derivatization Reaction:

-

In a reaction vial, mix 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0) to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

Add 750 µL of the initial mobile phase to the vial to stop the reaction and dilute the sample.

-

-

Analysis:

-

Transfer the resulting solution to an HPLC vial.

-

Inject 10 µL of the derivatized sample into the HPLC system for analysis.

-

Protocol 2: HPLC-Fluorescence Analysis

This protocol outlines the chromatographic analysis of the derivatized sample.

-

System Preparation:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths (e.g., Ex: 290 nm, Em: 360 nm).

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto the C18 column.

-

Run a gradient elution to separate the derivatized analyte from other sample components and excess reagent. A typical gradient might be:

-

0-2 min: 30% Acetonitrile

-

2-15 min: 30% to 90% Acetonitrile

-

15-18 min: 90% Acetonitrile

-

18-20 min: 90% to 30% Acetonitrile

-

20-25 min: 30% Acetonitrile (re-equilibration)

-

-

-

Data Acquisition and Processing:

-

Acquire the chromatogram and integrate the peak corresponding to the derivatized analyte.

-

Construct a calibration curve using a series of derivatized standards of known concentrations to quantify the analyte in the sample.

-

Mandatory Visualizations

Caption: Workflow for HPLC-fluorescence analysis using this compound.

Caption: General reaction scheme for the derivatization of a primary amine.

References

Application Notes and Protocols: A Step-by-Step Guide for Peptide Labeling with 6-Chloro-2-Naphthylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the sensitive detection and quantification of peptides in a variety of applications, including enzyme assays, immunoassays, and fluorescence microscopy. 6-Chloro-2-Naphthylsulfonyl Chloride is a sulfonyl chloride-containing fluorescent probe that can be covalently attached to the primary amino groups of peptides, such as the N-terminus and the ε-amino group of lysine residues. The resulting sulfonamide bond is known for its stability against proteolytic degradation, making this labeling strategy particularly robust.[1][2]

This document provides a detailed protocol for the labeling of peptides with this compound, along with estimated photophysical properties and a discussion of its potential applications, particularly in the study of signaling pathways.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine on the sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by a base in the reaction buffer. The reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the deprotonation of the target amino groups.

Materials and Reagents

-

Peptide of interest

-

This compound

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., HPLC, solid-phase extraction cartridges)

-

Spectrophotometer and Fluorometer

Estimated Photophysical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes estimated properties based on the parent compound, naphthalenesulfonyl chloride, and the well-characterized analogous compound, dansyl chloride.[3][4]

| Property | Estimated Value/Characteristic | Notes |

| Molecular Weight | 261.12 g/mol | |

| Excitation Maximum (λex) | ~330 - 350 nm | Estimated based on naphthalenesulfonyl and dansyl derivatives. The exact maximum should be determined experimentally for the specific peptide conjugate. |

| Emission Maximum (λem) | ~470 - 540 nm | The emission is expected to be environmentally sensitive, with potential shifts in wavelength and intensity depending on the polarity of the local environment.[5][6] |

| Extinction Coefficient (ε) | ~4,000 - 5,000 M⁻¹cm⁻¹ at the excitation maximum | This is a typical value for naphthalenesulfonyl derivatives.[4] The precise value should be determined for the labeled peptide. |

| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the solvent and the local environment of the attached peptide.[7][8] |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Reacts with primary amines (N-terminus, Lysine). |

| Bond Formed | Sulfonamide | Known to be more stable to enzymatic cleavage than a standard peptide amide bond.[1][2] |

| Solubility | Soluble in organic solvents like DMF and acetonitrile; hydrolyzes in water. | The reagent should be dissolved in an anhydrous organic solvent immediately before addition to the aqueous reaction buffer. Sulfonyl chlorides are unstable in DMSO.[4][9] |

Experimental Protocol

This protocol provides a general guideline for labeling peptides with this compound. Optimal conditions, such as the molar ratio of dye to peptide and incubation time, may need to be determined empirically for each specific peptide.

1. Preparation of Reagents:

-

Peptide Solution: Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or acetonitrile.

2. Labeling Reaction:

-

While gently vortexing the peptide solution, slowly add a 2- to 10-fold molar excess of the this compound stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be carried out at 4°C overnight.

-

Monitor the reaction progress by analytical HPLC if desired.

3. Quenching the Reaction:

-

(Optional) To terminate the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30-60 minutes at room temperature. This step will consume any unreacted sulfonyl chloride.

4. Purification of the Labeled Peptide:

-

Separate the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or a suitable solid-phase extraction cartridge.

-

Collect the fractions containing the fluorescently labeled peptide.

-

Lyophilize the purified, labeled peptide and store it at -20°C or below, protected from light.

5. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per peptide, can be determined spectrophotometrically.

-

Measure the absorbance of the labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, estimated around 340 nm).

-

Calculate the concentration of the peptide using the following formula, which corrects for the absorbance of the dye at 280 nm: Peptide Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_peptide

-

CF (Correction Factor): A₂₈₀ of the dye / A_max of the dye. This should be determined experimentally for the free dye. A typical value for similar dyes is around 0.3.[10]

-

ε_peptide: Molar extinction coefficient of the unlabeled peptide at 280 nm.

-

-

Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye

-

ε_dye: Molar extinction coefficient of the dye at its A_max (estimated at ~4,500 M⁻¹cm⁻¹).

-

-

Calculate the DOL: DOL = Dye Concentration (M) / Peptide Concentration (M)

A typical DOL for optimal fluorescence without quenching is between 1 and 3.[11]

Experimental Workflow Diagram

Caption: Experimental workflow for peptide labeling.

Application in Signaling Pathway Analysis

Fluorescently labeled peptides are invaluable tools for studying signaling pathways, particularly those involving protein kinases.[12][13][14] A peptide sequence corresponding to the phosphorylation site of a kinase substrate can be synthesized and labeled with a fluorophore like this compound. The resulting fluorescent peptide can be used in kinase activity assays.

In one common assay format, the phosphorylation of the peptide by the kinase can lead to a change in the local environment of the fluorophore, resulting in a measurable change in fluorescence intensity or wavelength.[13] This provides a continuous, real-time method for monitoring kinase activity without the need for radioactivity.[13][15]

Below is a diagram representing a generic MAP Kinase signaling pathway, where a fluorescently labeled peptide substrate could be employed to measure the activity of a downstream kinase like ERK.

Caption: Generic MAP Kinase signaling pathway.

References

- 1. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 6. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of High Affinity Peptide Conjugates with Optimized Fluorescence Quantum Yield as Markers for Small Peptide Transporter PEPT1 (SLC15A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. stratech.co.uk [stratech.co.uk]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for Pre-column Derivatization of Amino Acids Using Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in a multitude of research and development areas, including biochemistry, clinical diagnostics, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for amino acid analysis. However, most amino acids lack a native chromophore or fluorophore, making their sensitive detection challenging.[1] To overcome this limitation, pre-column derivatization is employed to attach a chemical tag to the amino acids, enhancing their detectability.

This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using sulfonyl chlorides, focusing on two commonly used reagents: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride). These reagents react with the primary and secondary amino groups of amino acids to form stable, highly detectable derivatives.

Principle and Reaction Mechanism

The derivatization of amino acids with sulfonyl chlorides, such as Dansyl chloride and Dabsyl chloride, is based on a nucleophilic substitution reaction. The reaction targets the unprotonated primary or secondary amine group of an amino acid. In an alkaline environment (typically pH 9.0-10.5), the amino group acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer used in the reaction neutralizes the produced HCl, driving the reaction to completion.[1]

The resulting derivatized amino acids are significantly more hydrophobic than their underivatized counterparts. This increased hydrophobicity improves their retention and separation on reversed-phase HPLC columns. Furthermore, the attached Dansyl or Dabsyl group provides a strong chromophore and, in the case of Dansyl chloride, a fluorophore, allowing for highly sensitive detection using UV-Vis or fluorescence detectors.

Comparison of Sulfonyl Chloride Derivatization Reagents

The choice of derivatization reagent is a critical step in developing a robust amino acid analysis method. Both Dansyl chloride and Dabsyl chloride offer distinct advantages.

| Feature | Dansyl Chloride | Dabsyl Chloride |

| Detection Method | UV-Vis, Fluorescence | UV-Vis |

| Derivative Stability | Good | Excellent, stable for up to a month at room temperature[2] |

| Reaction Conditions | pH 9.5-10.5, 30-60 min at 60-80°C[1] | pH 8.5-9.5, 15-30 min at 70°C[2][3] |

| Detection Wavelength | UV: ~254 nm, Fluorescence Ex/Em: ~335/520 nm[3] | ~465 nm[2] |

| Primary/Secondary Amines | Reacts with both | Reacts with both[3][4] |

| Interference | Potential for fluorescent byproducts | Minimal interference in the visible range[2][3] |

Experimental Workflow

The general workflow for the pre-column derivatization and analysis of amino acids using sulfonyl chlorides is outlined below.

Figure 1: General workflow for amino acid analysis.

Detailed Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride

This protocol provides a general procedure for the derivatization of amino acids using Dansyl chloride. Optimization may be necessary depending on the specific sample matrix and instrumentation.

1. Reagents and Materials

-

Amino Acid Standards

-

Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh and store in the dark)

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)

-

Quenching Solution (e.g., 10% (v/v) methylamine solution in water)

-

HPLC Grade Acetonitrile

-

HPLC Grade Water

-

Reversed-phase HPLC column (e.g., C18)

2. Derivatization Procedure

-

In a microcentrifuge tube, add 25 µL of the amino acid standard or sample.

-

Add 50 µL of the freshly prepared Dansyl Chloride solution.

-

Add 50 µL of the Derivatization Buffer (pH 9.8).

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation should be performed in the dark to prevent photodegradation of the dansyl group.[1]

-

After incubation, cool the mixture to room temperature.

-

To stop the reaction, add 20 µL of the Quenching Solution and vortex.

-

Centrifuge the mixture to pellet any precipitate.

-

The supernatant is ready for HPLC analysis.

3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-